molecular formula C14H18N2O4S B5537423 MORPHOLINO[5-(MORPHOLINOCARBONYL)-2-THIENYL]METHANONE

MORPHOLINO[5-(MORPHOLINOCARBONYL)-2-THIENYL]METHANONE

Cat. No.: B5537423
M. Wt: 310.37 g/mol
InChI Key: UXQNCJXYVMXZEM-UHFFFAOYSA-N
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Description

MORPHOLINO[5-(MORPHOLINOCARBONYL)-2-THIENYL]METHANONE is a complex organic compound that features a morpholine ring and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MORPHOLINO[5-(MORPHOLINOCARBONYL)-2-THIENYL]METHANONE typically involves the reaction of morpholine with a thienyl derivative under specific conditions. One common method includes the use of a coupling reaction where the morpholine is reacted with a thienyl carbonyl compound in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

MORPHOLINO[5-(MORPHOLINOCARBONYL)-2-THIENYL]METHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholino derivatives and thienyl-containing molecules. Examples include:

Uniqueness

MORPHOLINO[5-(MORPHOLINOCARBONYL)-2-THIENYL]METHANONE is unique due to its combined morpholine and thienyl structure, which provides distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

[5-(morpholine-4-carbonyl)thiophen-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c17-13(15-3-7-19-8-4-15)11-1-2-12(21-11)14(18)16-5-9-20-10-6-16/h1-2H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQNCJXYVMXZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(S2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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